molecular formula C28H42N6Na3O17P3S B12398958 Biotin-11-dUTP (trisodium)

Biotin-11-dUTP (trisodium)

Cat. No.: B12398958
M. Wt: 928.6 g/mol
InChI Key: PFQCNFZNKCXKMG-WQQZWWPZSA-K
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Description

Structural Characteristics and Chemical Properties of Biotin-11-dUTP

Molecular Architecture and Functional Groups

Biotin-11-dUTP (trisodium) features a three-part architecture:

  • Deoxyuridine triphosphate (dUTP) backbone : The core structure includes a uracil base, deoxyribose sugar, and triphosphate group. Unlike thymidine triphosphate (dTTP), the uracil lacks a methyl group at the 5-position, a modification that facilitates base-pairing with adenine during DNA synthesis.
  • 11-atom spacer : A polyethylene glycol-like linker composed of 11 atoms connects the dUTP to biotin. This spacer minimizes steric hindrance during enzymatic incorporation while ensuring biotin remains accessible for post-labeling detection.
  • Biotin moiety : The vitamin-derived biotin group contains a tetrahydrothiophene ring fused to a ureido group, which forms high-affinity bonds (Kd ≈ 10⁻¹⁵ M) with streptavidin or avidin.

Key functional groups :

  • Triphosphate group : Provides energy for enzymatic incorporation into DNA via polymerases.
  • Primary amines : On the linker enable biotin conjugation.
  • Carboxyl group : On biotin facilitates binding to avidin derivatives.
Property Value Source
Molecular formula C₂₈H₄₁N₆O₁₇P₃S·3Na
Molecular weight 927.6 g/mol (trisodium form)
Linker length 11 atoms

Trisodium Salt Formulation and Stability

The trisodium salt form enhances aqueous solubility and stability by neutralizing the triphosphate’s negative charges. Key stability considerations include:

  • pH dependence : Optimal stability occurs in Tris-HCl buffer (pH 7.0–7.5). Deviations outside this range risk hydrolysis of the triphosphate group.
  • Storage conditions : Stable for >12 months at -20°C, but repeated freeze-thaw cycles degrade the compound. Lyophilized formulations, as described in , extend shelf life.
  • Metal ion interactions : Sodium ions (Na⁺) stabilize the triphosphate moiety more effectively than lithium or potassium, reducing aggregation.

Spectroscopic Properties and UV-Vis Absorption Profiles

Biotin-11-dUTP exhibits distinct UV-Vis absorption peaks due to its uracil and biotin components:

  • λmax = 240 nm (ε = 10.7 × 10³ M⁻¹cm⁻¹): Corresponds to the uracil base’s π→π* transitions.
  • λmax = 289 nm (ε = 7.1 × 10³ M⁻¹cm⁻¹): Attributed to the biotin moiety’s conjugated system.

These spectra differ markedly from natural dTTP, which lacks biotin and shows a single peak at 267 nm. The dual absorbance enables quantification of both nucleotide and biotin components in solution.

Comparative Analysis with Natural dTTP and Other Biotinylated Analogues

vs. Natural dTTP:
  • Base pairing : dUTP pairs with adenine, unlike dTTP’s thymine, but this does not hinder enzymatic incorporation.
  • Detection : Biotin-11-dUTP enables non-radioactive detection, whereas dTTP requires isotopic labeling.
vs. Biotin-16-dUTP and Biotin-20-dUTP:
  • Linker length : Shorter linkers (e.g., 11-atom) improve incorporation efficiency by DNA polymerases, while longer linkers (16- or 20-atom) enhance biotin-avidin binding due to reduced steric interference.
  • Applications : Biotin-11-dUTP is preferred for PCR and nick-translation, whereas Biotin-16-dUTP excels in TUNEL assays for apoptosis detection.
vs. Cleavable Analogs (e.g., Bio-12-SS-dUTP):
  • Disulfide bridges : Bio-12-SS-dUTP contains a cleavable S-S bond, allowing biotin removal via dithiothreitol (DTT). Biotin-11-dUTP lacks this feature, making it irreversible in binding assays.

Properties

Molecular Formula

C28H42N6Na3O17P3S

Molecular Weight

928.6 g/mol

IUPAC Name

trisodium;[[[(2R,3S,5R)-5-[5-[(E)-3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C28H45N6O17P3S.3Na/c35-19-13-24(49-20(19)15-48-53(44,45)51-54(46,47)50-52(41,42)43)34-14-17(26(38)33-28(34)40)7-6-12-30-22(36)9-2-1-5-11-29-23(37)10-4-3-8-21-25-18(16-55-21)31-27(39)32-25;;;/h6-7,14,18-21,24-25,35H,1-5,8-13,15-16H2,(H,29,37)(H,30,36)(H,44,45)(H,46,47)(H2,31,32,39)(H,33,38,40)(H2,41,42,43);;;/q;3*+1/p-3/b7-6+;;;/t18-,19-,20+,21-,24+,25-;;;/m0.../s1

InChI Key

PFQCNFZNKCXKMG-WQQZWWPZSA-K

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/CNC(=O)CCCCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+]

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Chemical Synthesis of Biotin-11-dUTP (Trisodium)

Starting Materials and Reaction Overview

The synthesis begins with deoxyuridine triphosphate (dUTP), which undergoes sequential modifications:

  • Mercuration : Introduction of a mercury group at the C5 position of the uracil base.
  • Amination : Replacement of the mercury group with an aminoallyl moiety using allylamine, forming 5-(3-aminoallyl)-dUTP (AA-dUTP).
  • Biotinylation : Covalent attachment of biotin to AA-dUTP via N-hydroxysuccinimide (NHS) chemistry, creating a stable amide bond.
Key Reaction Steps:

$$
\text{dUTP} \xrightarrow{\text{Hg(OAc)_2}} \text{5-Hg-dUTP} \xrightarrow{\text{Allylamine}} \text{AA-dUTP} \xrightarrow{\text{NHS-Biotin}} \text{Biotin-11-dUTP}
$$

Optimization of Linker Length

The "11" in Biotin-11-dUTP refers to the 11-atom spacer between biotin and dUTP. This linker length optimizes:

  • Enzymatic incorporation : Shorter linkers (e.g., Biotin-4-dUTP) enhance polymerase efficiency but reduce biotin accessibility.
  • Streptavidin binding : Longer linkers (e.g., Biotin-20-dUTP) improve biotin detection but hinder enzymatic incorporation.

Enzymatic Incorporation and Labeling Applications

Enzymatic Labeling Protocols

Biotin-11-dUTP is incorporated into DNA via:

  • Nick translation : DNA Polymerase I replaces nicked DNA strands with biotinylated nucleotides.
  • PCR : Taq polymerase incorporates Biotin-11-dUTP at a 50% substitution ratio with dTTP for optimal yield.
  • 3′-end labeling : Terminal deoxynucleotidyl transferase (TdT) adds biotinylated nucleotides to DNA termini.
Example Protocol for Nick Translation:
Component Volume/Amount
DNA template 100–1000 ng
Biotin-11-dUTP (1 mM) 2.5 µL
dNTP mix (dATP, dCTP, dGTP) 5 µL each
Klenow Fragment (exo-) 1 µL (5 U)
Incubation 1–20 h at 37°C

Post-Synthetic Modifications

  • Trisodium salt formation : Neutralization with sodium hydroxide adjusts pH to 7.0–7.5, ensuring solubility and stability.
  • Lyophilization : For long-term storage, the product is freeze-dried with Tris-EDTA buffer.

Purification and Quality Control

Chromatographic Techniques

  • Ion-exchange chromatography : Separates unreacted dUTP and biotin derivatives using gradient elution.
  • Reverse-phase HPLC : Confirms purity (>95%) with C18 columns and UV detection at 260 nm.
Analytical Data Table:
Parameter Specification
Purity (HPLC) ≥95%
Concentration 1.0–1.1 mM
Absorbance (λ_max) 240 nm (ε = 10.7 L·mmol⁻¹·cm⁻¹)
pH 7.5 ± 0.5

Spectroscopic Validation

  • UV-Vis spectroscopy : Peak at 289 nm confirms biotin conjugation.
  • Mass spectrometry : Molecular ion peak at m/z 928.6 (trisodium form).

Comparative Analysis of Biotin-dUTP Variants

Linker Length and Performance

Property Biotin-11-dUTP Biotin-4-dUTP Biotin-20-dUTP
Incorporation efficiency High Very high Moderate
Streptavidin binding High Low Very high
Applications PCR, FISH qPCR Microarrays

Industrial-Scale Production Challenges

Scalability Issues

  • Cost of biotinylation reagents : NHS-biotin accounts for 60–70% of raw material costs.
  • Yield optimization : Multi-step synthesis typically achieves 40–50% overall yield.

Regulatory Considerations

  • GMP compliance : Requires endotoxin testing (<0.1 EU/µg) for diagnostic applications.
  • Stability studies : Lyophilized products maintain activity for ≥2 years at -20°C.

Chemical Reactions Analysis

Types of Reactions

Biotin-11-dUTP (trisodium): primarily undergoes substitution reactions, where it is incorporated into DNA in place of thymidine triphosphate (dTTP) during DNA synthesis.

Common Reagents and Conditions

    Enzymes: DNA polymerases are the primary enzymes used to incorporate Biotin-11-dUTP into DNA.

    Buffers: Standard DNA synthesis buffers, often containing magnesium ions, are used to facilitate the reaction.

    Conditions: The reactions are typically carried out at physiological pH and temperature, optimized for the specific DNA polymerase being used.

Major Products

The major product of reactions involving Biotin-11-dUTP is biotinylated DNA, which can be easily detected and purified using streptavidin or avidin-based methods.

Scientific Research Applications

Molecular Biology Techniques

1.1 DNA Labeling and Detection
Biotin-11-deoxyuridine triphosphate is primarily used for labeling DNA in various molecular biology techniques. The biotin moiety allows for easy detection and purification of labeled DNA through its strong affinity for avidin or streptavidin. This property is particularly useful in:

  • Polymerase Chain Reaction (PCR): It serves as a substrate for DNA polymerases, enabling the amplification of specific DNA sequences while allowing subsequent visualization and analysis through biotin-streptavidin interactions .
  • Nick Translation: This technique involves the incorporation of biotin-labeled nucleotides into DNA fragments, facilitating their detection in hybridization assays .
  • Reverse Transcription: Biotin-11-deoxyuridine triphosphate can be used to label cDNA synthesized from RNA templates, improving the sensitivity of detection methods .

1.2 Apoptosis Assays
The compound is frequently employed in apoptosis assays to label fragmented DNA. The incorporation of biotin-labeled nucleotides allows researchers to identify and quantify apoptotic cells through subsequent binding with streptavidin conjugates linked to detection systems like horseradish peroxidase (HRP) .

In Situ Hybridization

Biotin-11-deoxyuridine triphosphate is instrumental in nonisotopic in situ hybridization techniques. It enables the labeling of probes that can hybridize to specific RNA or DNA sequences within tissue sections, allowing for spatial localization studies. The optimal molar ratio of biotin-11-deoxyuridine triphosphate to other nucleotides, such as dATP, is crucial for maximizing detection efficiency .

Genetic Studies

In genetic research, Biotin-11-deoxyuridine triphosphate facilitates studies on DNA synthesis and repair processes. By tracking the incorporation of this compound into newly synthesized DNA strands, researchers can gain insights into cellular mechanisms involved in gene expression and genomic stability.

Case Study 1: Detection of Apoptotic Cells

A study utilized biotin-11-deoxyuridine triphosphate to label apoptotic cells in a cancer model. The labeled DNA was detected using streptavidin-HRP conjugates, demonstrating the effectiveness of this compound in identifying apoptosis within tissues.

Case Study 2: In Situ Hybridization in Cancer Research

In another study focusing on breast cancer, researchers employed biotin-11-deoxyuridine triphosphate for nonisotopic in situ hybridization to detect specific gene expressions within tumor samples. The results highlighted the compound's utility in understanding tumor biology and developing targeted therapies.

Comparative Data Table

Application AreaTechnique UsedKey Benefit
Molecular BiologyPCREnhanced detection through biotin-streptavidin interaction
Apoptosis DetectionTUNEL AssayQuantification of apoptotic cells
In Situ HybridizationNonisotopic HybridizationSpatial localization of nucleic acids
Genetic StudiesDNA Repair TrackingInsights into cellular repair mechanisms

Mechanism of Action

The primary mechanism by which Biotin-11-dUTP (trisodium) exerts its effects is through its incorporation into DNA. The biotin moiety attached to the dUTP allows for the labeled DNA to be detected and purified using streptavidin or avidin, which bind biotin with high affinity. This interaction is utilized in various assays to capture and visualize the biotinylated DNA.

Comparison with Similar Compounds

Comparison with Similar Compounds

Linker Length Variants

Biotinylated dUTP analogs differ primarily in the length of their spacer arms, which impacts both enzymatic incorporation efficiency and detection sensitivity. Key variants include:

Compound Linker Length (Atoms) Incorporation Efficiency Detection Sensitivity Key Applications References
Biotin-4-dUTP 4 High Moderate Nick translation, short-probe assays
Biotin-11-dUTP 11 Moderate-High High Replication studies, FISH, blotting
Biotin-16-dUTP 16 Moderate Very High High-sensitivity detection assays
Biotin-20-dUTP 20 Low-Moderate Very High Avidin/streptavidin-based detection
  • Longer Linkers (e.g., Biotin-16/20-dUTP) : These enhance detection sensitivity by improving biotin exposure but may compromise incorporation rates due to bulkier structures .

Base-Specific Variants

Biotinylated nucleotides are also available for different DNA/RNA bases, enabling targeted labeling:

Compound Base Type Key Features Applications References
Biotin-11-dCTP Deoxycytidine Labels cytosine-rich regions; used in replication studies DNA replication, sequencing
Biotin-11-UTP Uridine RNA-specific labeling RNA transcription, Northern blotting
Biotin-11-ddATP Dideoxyadenosine Chain-terminating; halts DNA synthesis Sanger sequencing, genotyping
  • Biotin-11-ddATP : A dideoxy variant used in sequencing to terminate elongation, enabling precise readouts of DNA fragments .
  • Biotin-11-UTP : Tailored for RNA labeling during transcription, critical for studying gene expression .

Functional and Sensitivity Comparisons

  • Enzymatic Compatibility : Biotin-11-dUTP is efficiently incorporated by φ29 DNA polymerase, T4 DNA polymerase, and Taq polymerase, whereas analogs like Biotin-20-dUTP show reduced compatibility with high-fidelity enzymes due to steric constraints .
  • Sensitivity in Detection : Longer linkers (e.g., Biotin-16-dUTP) improve sensitivity in streptavidin-based assays by ~30% compared to Biotin-11-dUTP, as shown in nitrocellulose filter-binding studies .
  • Stability : Lyophilized Biotin-11-dUTP (trisodium) retains stability at -20°C, whereas solution-phase analogs like Biotin-16-dUTP require strict temperature control to prevent hydrolysis .

Case Study: Replication Site Mapping

Biotin-11-dUTP outperforms Biotin-4-dUTP in nuclear replication studies due to its balanced incorporation efficiency and label accessibility. In PtK-1 cells, Biotin-11-dUTP revealed granular replication patterns along the nuclear matrix, whereas shorter linkers failed to resolve finer structures . Conversely, Biotin-16-dUTP produced higher signal-to-noise ratios in fluorescence microscopy but required longer incubation times .

Q & A

Q. Which DNA polymerases are compatible with Biotin-11-dUTP incorporation, and what experimental conditions are critical for efficient labeling?

Biotin-11-dUTP is enzymatically incorporated by Taq DNA polymerase, phi29 DNA polymerase, Klenow Fragment (exo⁻), and reverse transcriptase . Optimal conditions include:

  • Buffer composition : Use Mg²⁺-containing buffers (e.g., 1.5 mM MgCl₂ for Taq) to stabilize polymerase activity.
  • dNTP ratios : Substitute 25–35% of dTTP with Biotin-11-dUTP to balance labeling efficiency and polymerase fidelity .
  • Thermal cycling : For PCR-based labeling, reduce extension times to minimize steric hindrance from the biotin moiety .

Q. What are the standard protocols for nick translation or random-primed DNA labeling using Biotin-11-dUTP?

  • Nick translation : Combine DNase I (to create nicks) and DNA polymerase I (to incorporate Biotin-11-dUTP) in a reaction buffer. Incubate at 15°C for 2 hours, followed by heat inactivation .
  • Random priming : Use exo⁻ Klenow Fragment with hexamer primers. Include Biotin-11-dUTP in the dNTP mix and incubate at 37°C for 1 hour . Validation: Confirm labeling via gel-shift assays (biotinylated DNA migrates slower) or streptavidin-dot blots .

Q. How should Biotin-11-dUTP be stored to maintain stability, and what are common causes of degradation?

  • Storage : Aliquot and store at -20°C in nuclease-free buffers (pH 7.0). Avoid freeze-thaw cycles to prevent hydrolysis of the triphosphate group .
  • Degradation signs : Reduced labeling efficiency, precipitation (due to aggregation at low pH), or nuclease contamination (detected via agarose gel smearing) .

Advanced Research Questions

Q. How does phi29 DNA polymerase’s proofreading activity affect Biotin-11-dUTP incorporation in mismatched DNA templates?

Phi29 polymerase excises mismatched 3′ nucleotides before elongation, enabling Biotin-11-dUTP incorporation even in error-prone regions (e.g., AT-rich sequences) .

  • Experimental design : Use RNA/DNA hybrids with mismatched 3′ ends. Compare product lengths via PAGE with/without Biotin-11-dUTP. Proofreading activity is confirmed by truncated products in the absence of biotin .
  • Mitigation : For error-sensitive applications, use exo⁻ mutants or increase dTTP:Biotin-11-dUTP ratios to reduce misincorporation .

Q. What strategies resolve nonspecific binding in DNA pull-down assays using Biotin-11-dUTP-labeled probes?

Nonspecific interactions arise from electrostatic or hydrophobic protein-DNA binding.

  • Controls : Include unlabeled probes (Lane 1 vs. Lane 2 in SDS-PAGE) to identify streptavidin-independent interactions .
  • Blocking : Pre-incubate magnetic streptavidin beads with salmon sperm DNA and BSA to reduce background .
  • Elution optimization : Compete bound proteins with free biotin (2 mM) instead of harsh denaturants to preserve protein integrity .

Q. How can Biotin-11-dUTP be combined with digoxigenin-labeled probes for multiplex fluorescence in situ hybridization (FISH)?

Co-labeling requires sequential detection:

  • Primary detection : Use Alexa Fluor-488 streptavidin for biotin .
  • Secondary detection : Apply anti-digoxigenin rhodamine Fab fragments after stripping streptavidin . Critical step: Validate spectral overlap controls to prevent cross-talk.

Q. What gel electrophoresis techniques distinguish fully biotinylated DNA from partial incorporation products?

  • Native PAGE : Biotinylated DNA migrates slower due to increased molecular weight (e.g., ~10% delay vs. unlabeled DNA) .
  • Denaturing PAGE : Resolve single-stranded products; biotinylation causes minimal shift but reduces ethidium bromide staining intensity . Quantification: Compare band intensities with a biotinylated DNA ladder or use streptavidin-HRP chemiluminescence .

Methodological Considerations

Q. Why does Biotin-11-dUTP incorporation in RNA labeling fail, and how is this addressed?

Biotin-11-dUTP is a deoxyuridine analog, making it incompatible with RNA polymerases. For RNA labeling:

  • Use Biotin-11-UTP with T7/SP6 RNA polymerases in in vitro transcription .
  • For cDNA probes, incorporate Biotin-11-dUTP during reverse transcription .

Q. How do researchers validate the specificity of Biotin-11-dUTP-labeled probes in Southern blot hybridization?

  • Competition assays : Pre-hybridize membranes with excess unlabeled DNA to confirm signal reduction .
  • Stringency washes : Optimize SSC buffer concentrations (e.g., 0.1× SSC) and temperature (65°C) to eliminate cross-hybridization .

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